An In-depth Technical Guide to Methoxy-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to Methoxy-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-PEG3-N-hydroxysuccinimidyl ester (m-PEG3-NHS ester), a widely utilized crosslinker in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and reaction mechanisms, and provides standardized experimental protocols for its application.
Core Concepts: Introduction to m-PEG3-NHS Ester
Methoxy-PEG3-NHS ester is a heterobifunctional crosslinking reagent characterized by a methoxy-terminated triethylene glycol (PEG3) spacer arm and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG spacer imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate, while the NHS ester allows for the efficient and specific covalent modification of primary amines on biomolecules.[1][2]
Its principal application lies in PEGylation, the process of covalently attaching polyethylene glycol chains to proteins, peptides, antibodies, or other biomolecules.[][4] This modification can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic size, shielding them from proteolytic degradation, and reducing their immunogenicity.[5] Furthermore, m-PEG3-NHS ester serves as a flexible linker in the design of more complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Physicochemical Properties
The chemical identity of m-PEG3-NHS ester is defined by its molecular structure and resulting physicochemical characteristics. It is crucial to distinguish it from similar compounds, such as those with a mesyl ("Ms") group, which have a different molecular formula and reactivity. The focus of this guide is the methoxy ("m") variant.
Chemical Structure:
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Systematic Name: 1-(2,5-dioxopyrrolidin-1-yl) 3-(2-(2-methoxyethoxy)ethoxy)propanoate
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Common Synonyms: m-PEG3-NHS ester, Methoxy(PEG)3 NHS Ester
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Molecular Formula: C₁₄H₂₃NO₈
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SMILES: O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOC
Physicochemical Properties:
A summary of the key quantitative data for m-PEG3-NHS ester is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 333.34 g/mol | |
| Purity | > 90% (typically >95% at dispatch) | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Reaction Mechanism and Signaling Pathway Analogue
The utility of m-PEG3-NHS ester is centered around the selective and efficient reaction of its NHS ester group with primary amines. This reaction forms a stable amide bond, covalently linking the PEG spacer to the target molecule.
The reaction is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.2 to 8.5. At this pH, the primary amine is sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester. A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce the efficiency of the conjugation. Therefore, careful control of the reaction pH and stoichiometry is essential for achieving the desired degree of labeling.
Below is a diagram illustrating the reaction of m-PEG3-NHS ester with a primary amine-containing molecule, such as a protein.
Experimental Protocols
This section provides detailed methodologies for common applications of m-PEG3-NHS ester, including protein labeling and small molecule modification.
Protein Labeling with m-PEG3-NHS Ester
This protocol is a general guideline for the PEGylation of proteins, such as antibodies. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
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m-PEG3-NHS ester
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Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
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Preparation of Reagents:
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Equilibrate the vial of m-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.
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Immediately before use, prepare a 10 mM stock solution of m-PEG3-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution.
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Calculation of Reagent Amount:
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Determine the desired molar excess of m-PEG3-NHS ester to protein. A 20-fold molar excess is a common starting point.
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Calculate the volume of the 10 mM stock solution required to achieve the desired molar excess.
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Conjugation Reaction:
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Add the calculated volume of the m-PEG3-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
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Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted m-PEG3-NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Conjugate:
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Remove the unreacted m-PEG3-NHS ester and byproducts by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.
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Characterization:
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Analyze the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.
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Below is a workflow diagram for the protein labeling protocol.
Modification of Small Molecules
This protocol outlines the general procedure for conjugating m-PEG3-NHS ester to small molecules containing a primary amine.
Materials:
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m-PEG3-NHS ester
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Amine-containing small molecule
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Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)
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Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
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Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)
Procedure:
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Dissolution:
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Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent.
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Reaction:
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Under continuous stirring, add a base and m-PEG3-NHS ester to the reaction mixture. The molar ratio of m-PEG3-NHS ester to the small molecule is typically 1:1 or 2:1, depending on the reaction kinetics.
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Stir the reaction mixture for 3-24 hours, depending on the properties of the substrate.
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Monitoring:
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Monitor the progress of the reaction using LC-MS or TLC.
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Purification:
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Isolate the final product using standard organic synthesis workup procedures or column purification.
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Applications in Drug Development
The unique properties of m-PEG3-NHS ester make it a valuable tool in various stages of drug development.
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Improving Pharmacokinetics: PEGylation of therapeutic proteins and peptides can significantly increase their in vivo half-life, leading to less frequent dosing regimens.
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Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing the risk of an immune response.
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Enhancing Solubility: For hydrophobic drug candidates, conjugation with the hydrophilic m-PEG3-NHS ester can improve their solubility in aqueous environments, facilitating formulation and administration.
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PROTACs: m-PEG3-NHS ester is frequently used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG linker connects the target protein-binding ligand to the E3 ligase-recruiting ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
Conclusion
Methoxy-PEG3-NHS ester is a versatile and powerful reagent for the modification of biomolecules and the construction of complex drug delivery systems. Its well-defined structure, hydrophilicity, and specific reactivity with primary amines make it an indispensable tool for researchers and drug development professionals. By understanding its chemical properties and adhering to optimized experimental protocols, scientists can effectively leverage m-PEG3-NHS ester to enhance the therapeutic potential of a wide range of molecules.
